molecular formula C13H29NO3Si B1589336 Cyclohexanamine, N-[(triethoxysilyl)methyl]- CAS No. 26495-91-0

Cyclohexanamine, N-[(triethoxysilyl)methyl]-

Cat. No. B1589336
CAS RN: 26495-91-0
M. Wt: 275.46 g/mol
InChI Key: WUFHQGLVNNOXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine, N-[(triethoxysilyl)methyl]- (CAS number 51790-71-7), is an amine compound that has been used in a variety of scientific and industrial applications. It is a colorless, water-soluble liquid with a boiling point of 132°C and a melting point of -6°C. It is a non-toxic and non-flammable compound, and is used in a variety of industrial and scientific applications.

Scientific Research Applications

  • Scientific Research and Development

    • Field : Scientific Research and Development .
    • Application : This substance is used in scientific research and development . The specific applications within this field are not detailed in the source.
  • Manufacture of Chemicals

    • Field : Chemical Manufacturing .
    • Application : This substance is used for the manufacture of chemicals . The specific chemicals it helps produce are not detailed in the source.
  • Synthesis of Other Organic Compounds

    • Field : Organic Chemistry .
    • Application : Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds . It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .
  • Enantioselective Synthesis of ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine

    • Field : Organic Chemistry .
    • Application : A method for the enantioselective synthesis of ®-N-Benzyl-N-(1-phenylethyl)cyclohexanamine is described .
    • Methods of Application : By applying the Barton descarboxylation described protocol to (1R,2R)-2-(benzyl(®-1-phenylethyl)amino)cyclohexane-1-carboxylic acid 5, the chiral tertiary dibenzylamine 1 was obtained .
    • Results or Outcomes : The chiral tertiary dibenzylamine 1 was obtained in 50% yield .
  • Adhesion Promoter

    • Field : Material Science .
    • Application : This chemical is used as an adhesion promoter. It can bond various surfaces, including metals, glass, ceramics, and plastics, to create a stronger and more durable bond . This makes it a popular choice in the automotive, construction, and aerospace industries .
    • Results or Outcomes : The use of this chemical as an adhesion promoter results in stronger and more durable bonds between various materials .
  • Production of Coatings and Sealants

    • Field : Construction Industry .
    • Application : When added to coatings and sealants, this chemical enhances their water resistance, durability, and adhesion properties, making them more effective and long-lasting .
    • Results or Outcomes : The use of this chemical in coatings and sealants results in products with enhanced water resistance, durability, and adhesion properties .
  • Crosslinker in Silicone Rubbers and Resins Production

    • Field : Polymer Chemistry .
    • Application : This chemical can be used as a crosslinker in the production of silicone rubbers and resins .
    • Results or Outcomes : When added to these materials, it improves their strength, elasticity, and heat resistance properties, making them ideal for use in a wide range of applications, including automotive, aerospace, and electronics industries .
  • Production of Adhesives

    • Field : Adhesive Manufacturing .
    • Application : One of the major applications of this chemical is in the production of adhesives. It acts as a coupling agent between the adhesive and the substrate, improving the adhesion strength and durability of the adhesive .
    • Results or Outcomes : The use of this chemical in the production of adhesives results in products with improved adhesion strength and durability .
  • Adhesion Promoter in Various Industries

    • Field : Material Science .
    • Application : This chemical is used as an adhesion promoter in various industries, including automotive, construction, and aerospace . It can bond various surfaces, including metals, glass, ceramics, and plastics, to create a stronger and more durable bond .
    • Results or Outcomes : The use of this chemical as an adhesion promoter results in stronger and more durable bonds between various materials .
  • Production of WACKER GENIOSIL XL 926

    • Field : Chemical Manufacturing .
    • Application : One of the most notable products that utilize N-(Triethoxysilylmethyl)cyclohexanamine is WACKER GENIOSIL XL 926 . This is a versatile silane-based coupling agent that is used as an adhesion promoter in various industries .
    • Results or Outcomes : Its unique chemical structure provides excellent bonding properties, making it ideal for use in applications such as automotive coatings, adhesives, and sealants .
  • Production of Structural Adhesives

    • Field : Adhesive Manufacturing .
    • Application : It is widely used in the production of structural adhesives .
    • Results or Outcomes : The use of this chemical in the production of structural adhesives results in products with improved adhesion strength and durability .
  • Production of Automotive Adhesives

    • Field : Automotive Industry .
    • Application : It is used in the production of automotive adhesives .
    • Results or Outcomes : The use of this chemical in the production of automotive adhesives results in products with improved adhesion strength and durability .
  • Production of Aerospace Adhesives

    • Field : Aerospace Industry .
    • Application : It is used in the production of aerospace adhesives .
    • Results or Outcomes : The use of this chemical in the production of aerospace adhesives results in products with improved adhesion strength and durability .

properties

IUPAC Name

N-(triethoxysilylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO3Si/c1-4-15-18(16-5-2,17-6-3)12-14-13-10-8-7-9-11-13/h13-14H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFHQGLVNNOXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CNC1CCCCC1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885354
Record name Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine, N-[(triethoxysilyl)methyl]-

CAS RN

26495-91-0
Record name N-[(Triethoxysilyl)methyl]cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26495-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, N-((triethoxysilyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026495910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(triethoxysilyl)methyl]cyclohexylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Reactant of Route 2
Reactant of Route 2
Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Reactant of Route 3
Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Reactant of Route 4
Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Reactant of Route 5
Cyclohexanamine, N-[(triethoxysilyl)methyl]-
Reactant of Route 6
Cyclohexanamine, N-[(triethoxysilyl)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.